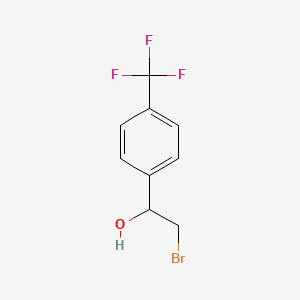
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol
Overview
Description
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit biochemical and physiological effects. In
Scientific Research Applications
Biocatalytic Preparation
(Chen, Xia, Liu, & Wang, 2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. They achieved excellent enantioselectivity and improved efficacy using a polar organic solvent-aqueous medium. This method offers highly enantioselective production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol and is scalable for potential applications (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Secondary Alcohols
Vorga and Badea (2021) synthesized novel racemic secondary alcohols, including derivatives of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol. They utilized S-alkylation and reduction processes for synthesis, characterized by various spectroscopic methods. This contributes to the development of new compounds for potential applications in various fields (Vorga & Badea, 2021).
Catalytic Deoxytrifluoromethylation
De Azambuja et al. (2019) introduced a new trifluoromethylation reagent that converts alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction. This streamlined access to biologically active molecules demonstrates the potential of such compounds in medicinal, agricultural, and materials chemistry (De Azambuja, Lovrien, Ross, Ambler, & Altman, 2019).
Microbial Reduction in Presence of Surfactants
Goswami et al. (2000) investigated the microbial reduction of ω-bromoacetophenone derivatives, including 2-Bromo-1-(phenyl/substituted phenyl) ethanol derivatives. They achieved good yields and enantiomeric excesses using whole cell biocatalysts, indicating potential applications in biotransformation processes (Goswami, Bezbaruah, Goswami, Borthakur, Dey, & Hazarika, 2000).
Improved Synthesis Methods
Hashmi, Burkert, Bats, & Martyniak (2006) provided a new procedure for the synthesis of 2-(4-propylphenyl)ethanol, reducing side-products compared to previous methods. This improved procedure demonstrates the ongoing evolution of synthesis techniques for similar compounds (Hashmi, Burkert, Bats, & Martyniak, 2006).
Bioactives Release from Chitosan Films
Zarandona, Barba, Guerrero, Caba, & Maté (2020) developed chitosan films containing 2-phenyl ethanol for controlled release of bioactives. They incorporated β-cyclodextrin to retain more of the bioactive compounds, illustrating an application in material science for controlled release systems (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUJSAWIOISJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599328 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol | |
CAS RN |
32687-39-1 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



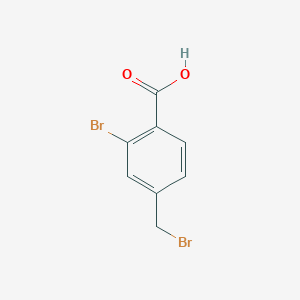
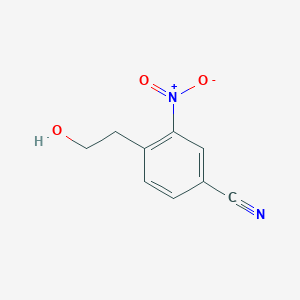
![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1627341.png)
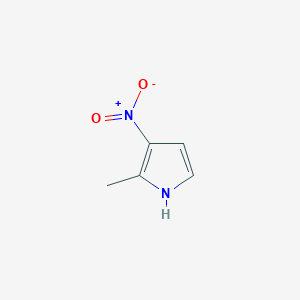
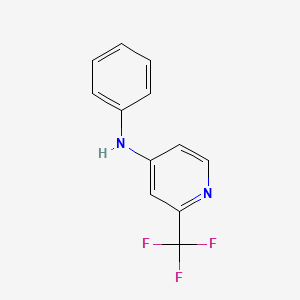
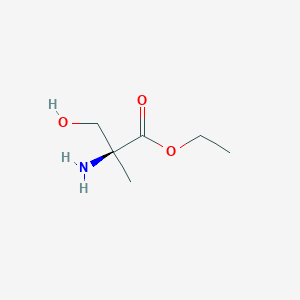
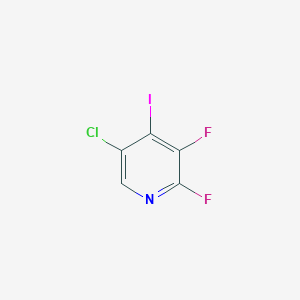
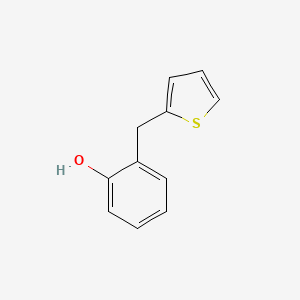
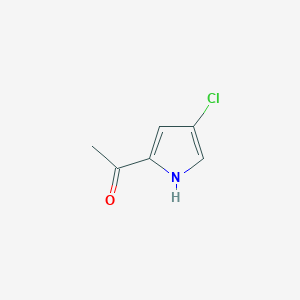
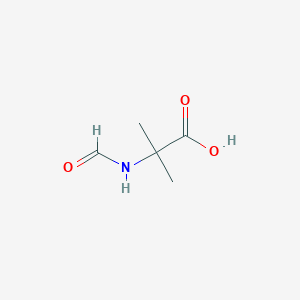
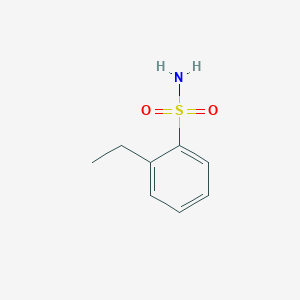
![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)
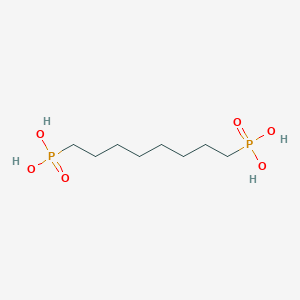
![Copper(2+) bis[2-(dimethylamino)ethan-1-olate]](/img/structure/B1627359.png)